CAY10696
Description
CAY10696 is a research-grade chemical compound supplied by Cayman Chemical Co., exclusively for laboratory use. Its CAS number is 106961-33-5, with a molecular formula of C₁₈H₂₁N₃ and a molecular weight of 279.38 g/mol . The compound is classified under OSHA HCS guidelines as a flammable liquid (Category 2) and a severe eye irritant (Category 2A) .
Key physicochemical properties include:
Properties
Molecular Formula |
C12H20O3 |
|---|---|
Molecular Weight |
212.3 |
InChI |
InChI=1S/C12H20O3/c1-2-3-4-5-9-6-7-11(13)10(9)8-12(14)15/h9-10H,2-8H2,1H3,(H,14,15)/t9-,10+/m0/s1 |
InChI Key |
RRXVPZAFZHEESZ-VHSXEESVSA-N |
SMILES |
O=C1CC[C@H](CCCCC)[C@H]1CC(O)=O |
Synonyms |
2-((1R,5S)-2-oxo-5-pentylcyclopentyl)acetic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogs
Structural and Functional Similarities
- Both are research chemicals, but differences in molecular weight and solubility may affect their applications.
- Thromboxane B2-biotin: A biotin-conjugated derivative used to study thromboxane pathways. Unlike this compound, it is a large molecule (C₃₇H₆₀N₄O₈S) with a high molecular weight (~740 g/mol), making it suitable for immunoassays rather than small-molecule studies .
- Linoleic Acid-d11: A deuterated fatty acid used as a metabolic tracer. Unlike this compound, it lacks nitrogen atoms and is non-flammable, reflecting its role in lipidomics rather than reactive chemical studies .
Research Implications and Limitations
- This compound is a versatile tool for exploratory chemistry but lacks detailed mechanistic studies, limiting its application in target-based research.
- Thromboxane B2-biotin and Linoleic Acid-d11 offer specialized utility in biomarker detection and metabolic tracing, respectively, but their structural complexity may restrict synthetic accessibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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